2-(Piperidin-2-yl)glycine hcl
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Overview
Description
2-(Piperidin-2-yl)glycine hcl, with the CAS Number 1958064-76-0, is a chemical compound with the linear formula C7H15ClN2O2 . It has a molecular weight of 194.66 . The IUPAC name for this compound is 2-amino-2-(piperidin-2-yl)acetic acid hydrochloride .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for 2-(Piperidin-2-yl)glycine hcl is 1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H . This indicates that the molecule consists of a piperidine ring attached to a glycine moiety, with a hydrochloride group attached.Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction mechanism involves the formation of the initially formed trans-isomer converting into a more stable cis-form .Physical And Chemical Properties Analysis
2-(Piperidin-2-yl)glycine hcl is stored at room temperature . The country of origin is CN .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound “2-(Piperidin-2-yl)glycine hcl” can be used in the synthesis of substituted piperidines, which are present in more than twenty classes of drugs . These derivatives have shown a wide range of pharmacological activities, making them valuable for drug development.
Development of Piperidine-Based Alkaloids
Alkaloids containing the piperidine moiety, such as piperine, exhibit significant biological activities, including antioxidant properties . “2-(Piperidin-2-yl)glycine hcl” can be employed in the synthesis of these natural compounds, contributing to the discovery of new therapeutic agents with antioxidant capabilities.
Multicomponent Reactions (MCRs)
“2-(Piperidin-2-yl)glycine hcl” can be utilized in MCRs to create complex molecules with potential pharmacological applications. MCRs are efficient methods that allow the combination of three or more reactants in a single reaction vessel, leading to the formation of highly functionalized compounds .
Cyclization Reactions
Cyclization reactions are fundamental in organic chemistry for constructing cyclic structures. “2-(Piperidin-2-yl)glycine hcl” can participate in cyclization processes to form various piperidine derivatives, including spiropiperidines and condensed piperidines . These structures are often key frameworks in pharmaceuticals.
Amination Reactions
Amination is a valuable transformation in organic synthesis, introducing amine functionalities into molecules. “2-(Piperidin-2-yl)glycine hcl” can be a substrate for amination reactions, leading to the formation of amino-substituted piperidines, which are important for their biological activities .
Hydrogenation Processes
In the synthesis of piperidine derivatives, hydrogenation is a critical step. “2-(Piperidin-2-yl)glycine hcl” can undergo hydrogenation to yield piperidinones, a class of compounds with various pharmacological properties .
Mechanism of Action
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-amino-2-piperidin-2-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRVJIAOATLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-2-yl)glycine hcl |
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